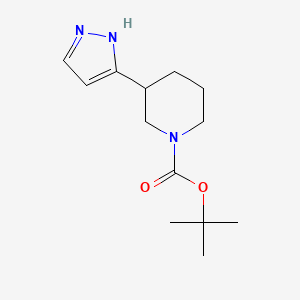

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKABFNMJPBYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734654 | |

| Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-16-5 | |

| Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a valuable heterocyclic building block for drug discovery and development. The piperidine and pyrazole scaffolds are prevalent in a multitude of clinically significant molecules, and their combination offers a rich chemical space for the design of novel therapeutics.[1][2][3][4] This document delves into the causal chemistry behind preferred synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and practical, field-proven advice. We will explore two primary retrosynthetic approaches: the construction of the pyrazole ring onto a pre-existing piperidine framework and the formation of the piperidine ring from a pyrazole-containing precursor. The guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and scalable synthesis of this important intermediate.

Introduction: The Strategic Value of the Pyrazolyl-Piperidine Scaffold

The fusion of piperidine and pyrazole moieties into a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The 3-substituted piperidine motif is a cornerstone of numerous pharmaceuticals, including treatments for neurological disorders and cancer, where it often serves to orient key pharmacophoric elements and improve physicochemical properties.[2][5][6] Similarly, the pyrazole ring is a bioisostere for other aromatic systems and is featured in a wide array of FDA-approved drugs, noted for its diverse biological activities as an anti-inflammatory, anti-cancer, and antimicrobial agent.[1][3][4]

The target molecule, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, serves as a versatile intermediate. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for subsequent N-functionalization of the piperidine ring under mild acidic conditions.[7][8] The secondary amine on the pyrazole ring offers a site for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related pyrazolyl-piperidine structures have been identified as potent CCR5 antagonists for anti-HIV-1 therapy, highlighting the therapeutic potential of this scaffold.[9]

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of a bifunctional molecule like tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate requires careful strategic planning. The primary challenge lies in the regioselective construction of the C-C bond linking the two heterocyclic systems and the formation of the pyrazole ring. Two logical retrosynthetic disconnections are presented below.

Mechanistic Rationale

-

Step 1 & 2: β-Ketoester Formation: Direct conversion of N-Boc-piperidine-3-carboxylic acid to the required β-ketoester is challenging. A highly effective method involves activating the carboxylic acid with a carbodiimide (EDC) and reacting it with Meldrum's acid. [10]This adduct is a potent acylating agent that readily undergoes clean methanolysis to yield the desired β-ketoester intermediate. This two-step process avoids harsh conditions and the self-condensation issues associated with other methods.

-

Step 3: Enaminone Formation: The β-ketoester is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves a dual purpose: it acts as a one-carbon source and an activating agent. The reaction proceeds via condensation to form a highly reactive β-enamino diketone. [10][11]This intermediate is more electrophilic than the parent ketoester, priming it for efficient cyclization.

-

Step 4: Knorr Pyrazole Synthesis: The final step is the classic cyclocondensation with hydrazine. [12]The hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of the enaminone intermediate. A subsequent dehydration cascade results in the formation of the aromatic and thermodynamically stable pyrazole ring. Using ethanol as a solvent at room temperature or gentle reflux is typically sufficient to drive the reaction to completion. [10][13]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature for analogous structures. [10][11]Researchers should perform their own optimization.

Part A: Synthesis of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (β-Ketoester Intermediate)

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| N-Boc-piperidine-3-carboxylic acid | 229.28 | 5.00 g | 21.8 | Starting Material |

| Meldrum's acid | 144.12 | 3.46 g | 24.0 | Acylating Agent |

| DMAP | 122.17 | 5.33 g | 43.6 | Catalyst/Base |

| EDC·HCl | 191.70 | 4.60 g | 24.0 | Coupling Agent |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |

| Methanol (MeOH) | 32.04 | 50 mL | - | Reagent/Solvent |

| 1 M KHSO₄ | - | 40 mL | - | Aqueous Wash |

Procedure:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (21.8 mmol) in DCM (30 mL) cooled to 0 °C in an ice bath, add Meldrum's acid (24.0 mmol) followed by 4-dimethylaminopyridine (DMAP, 43.6 mmol).

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 24.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

-

Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with 1 M KHSO₄ (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid adduct.

-

Dissolve the crude adduct in methanol (50 mL) and heat to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the solvent in vacuo. The resulting crude oil, the β-ketoester, is often used in the next step without further purification after drying under high vacuum.

Part B:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| Crude β-Ketoester from Part A | ~285.36 | ~6.2 g | ~21.8 | Starting Material |

| DMF-DMA | 119.16 | 3.12 g (3.26 mL) | 26.2 | Reagent |

| Toluene | 92.14 | 50 mL | - | Solvent |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.36 g (1.32 mL) | ~27.2 | Reagent |

| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |

Procedure:

-

Dissolve the crude β-ketoester from Part A (~21.8 mmol) in toluene (50 mL). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 26.2 mmol) and heat the mixture to 90 °C for 5 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove toluene and excess DMF-DMA. The resulting crude enaminone is a dark oil and should be carried forward directly.

-

Dissolve the crude enaminone in absolute ethanol (50 mL). Add hydrazine hydrate (~27.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, remove the ethanol under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate as a solid or viscous oil.

Characterization and Analytical Data

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N₃O₂ | - |

| Molecular Weight | 251.32 g/mol | [14] |

| Exact Mass | 251.16337692 Da | [14] |

| Appearance | White to off-white solid or oil | - |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | ||

| δ 7.5 (d, 1H) | Pyrazole C4-H | |

| δ 6.2 (d, 1H) | Pyrazole C5-H | |

| δ 4.0-4.2 (m, 2H) | Piperidine C2/C6-H (axial) | |

| δ 2.8-3.0 (m, 3H) | Piperidine C2/C6-H (equatorial) + C3-H | |

| δ 1.5-2.0 (m, 4H) | Piperidine C4/C5-H | |

| δ 1.45 (s, 9H) | Boc (CH₃)₃ | |

| Predicted Mass Spec (ESI+) | m/z 252.17 [M+H]⁺, 274.15 [M+Na]⁺ | [15] |

Troubleshooting and Field-Proven Insights

-

Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with hydrazine can potentially yield two regioisomers of the pyrazole. However, with the β-enamino diketone intermediate used here, the reaction is generally highly regioselective for the desired 3-substituted pyrazole. If isomer formation is detected, purification by chromatography is essential.

-

Incomplete Reactions: If the cyclization (Part B, Step 4) stalls, gentle heating (e.g., 50-60 °C) can be applied to drive the reaction to completion. Ensure anhydrous conditions are maintained where necessary, particularly in the formation of the activated intermediates.

-

Purification Challenges: The final product contains both a basic piperidine nitrogen (though protected) and a pyrazole ring, which can lead to tailing on silica gel chromatography. Using a small amount of triethylamine (~0.5%) in the eluent can help mitigate this issue and improve peak shape.

Conclusion

The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is most reliably achieved through a multi-step sequence that builds the pyrazole ring onto a functionalized N-Boc-piperidine core. The outlined strategy, proceeding through a β-ketoester and a reactive enaminone intermediate, represents a robust and scalable method for accessing this valuable building block. By understanding the mechanistic principles behind each transformation, chemists can effectively troubleshoot and optimize the synthesis to support demanding drug discovery and development timelines.

References

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]

-

Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. Available at: [Link]

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Available at: [Link]

-

SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Alchemy: Jurnal Penelitian Kimia. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Iraqi Journal of Science. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Synthesis of Highly Substituted N-Hydroxy Piperidine via Intramolecular Reductive Cyclization of 1-Keto-5-ketoxime. ResearchGate. Available at: [Link]

-

Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. Available at: [Link]

-

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Available at: [Link]

-

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Piperidine-Promoted Three-Component Condensation: Synthesis of Chromene Heterocycles and Pyrazolotriazoles. ResearchGate. Available at: [Link]

-

Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Available at: [Link]

-

Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles. Tetrahedron. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

Scheme 1 Michael addition of nitromethane 2a to chalcone 1a. ResearchGate. Available at: [Link]

-

Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. CSH Protocols. Available at: [Link]

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic building block of significant interest in the field of drug discovery. It synergistically combines two "privileged" structural motifs: the piperidine ring and the pyrazole nucleus. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyrazole ring is an aromatic five-membered heterocycle that is a cornerstone of numerous FDA-approved drugs, valued for its diverse biological activities and its capacity to act as a versatile pharmacophore capable of engaging in various receptor interactions.[2][3]

This guide provides a comprehensive overview of the core chemical properties of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. We will delve into its physicochemical characteristics, reactivity profile, and synthetic considerations. The insights presented herein are intended to empower researchers to effectively utilize this versatile intermediate in the design and synthesis of novel therapeutic agents.

Section 1: Molecular Identity and Physicochemical Properties

Understanding the fundamental physicochemical properties of a synthetic building block is paramount for its effective application, influencing everything from reaction setup to the pharmacokinetic profile of its derivatives. While specific experimental data for the 3-yl isomer is sparse, a robust profile can be constructed from computed data and comparison with the closely related 4-yl isomer.

The molecular formula for this compound is C₁₃H₂₁N₃O₂ and its monoisotopic mass is 251.16338 Da.[4] Key computed physicochemical parameters, based on the analogous 4-yl isomer, are summarized below.[5]

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 251.32 g/mol [5] | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| XLogP3 | 1.7[5] | Indicates a favorable balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from pyrazole N-H)[5] | Allows for key interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (2x pyrazole N, 2x carbonyl O)[5] | Provides multiple sites for engaging with receptor active sites. |

| Polar Surface Area | 58.2 Ų[5] | Suggests good potential for cell membrane permeability and oral absorption. |

Note: The data presented is for the constitutional isomer tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 278798-07-5) and serves as a reliable estimate for the 3-yl isomer due to their structural similarity.[5][6]

Section 2: Synthesis and Characterization

The synthesis of pyrazole-piperidine scaffolds typically relies on well-established cyclocondensation reactions. A common and effective strategy is the reaction of a piperidine-derived 1,3-dicarbonyl equivalent with a hydrazine source.[7] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on either ring system.

A generalized workflow for the synthesis is presented below. The critical choice in this pathway is the selection of the hydrazine. Using unsubstituted hydrazine hydrate (NH₂NH₂) will yield the desired N-H pyrazole, while substituted hydrazines (e.g., methylhydrazine) can be used to install groups at the N1 position of the pyrazole ring.[8]

Characterization: Post-synthesis, structural confirmation is typically achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the tert-butyl group (singlet, ~1.4 ppm), the piperidine ring protons, and the aromatic protons of the pyrazole ring. ¹³C NMR will confirm the presence of all 13 carbon atoms.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the [M+H]⁺ ion at m/z 252.17, confirming the molecular weight.[4]

Section 3: Chemical Reactivity and Stability

The chemical behavior of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is dictated by the interplay of its three constituent functional groups: the pyrazole ring, the piperidine ring, and the tert-butoxycarbonyl (Boc) protecting group.

The Pyrazole Ring: Aromaticity and Tautomerism

The pyrazole ring is an aromatic heterocycle, which imparts significant stability.[9] A key feature of N-unsubstituted pyrazoles is prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted tautomers. In solution, this interconversion is often rapid on the NMR timescale.[9]

Reactivity:

-

N-Functionalization: The pyridine-like nitrogen (N2) is the more basic and typically the site of electrophilic attack (e.g., alkylation, acylation) under neutral or basic conditions.[9]

-

C-Functionalization: The aromatic nature of the ring makes it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. Reactions such as iodination can be achieved selectively at this position.[10]

The Boc-Protected Piperidine: Stability and Deprotection

The tert-butoxycarbonyl (Boc) group is a crucial feature, serving as a robust protecting group for the piperidine nitrogen. Its primary function is to mask the nucleophilicity and basicity of the secondary amine, allowing for selective reactions on the pyrazole moiety.

Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive conditions.[11]

Reactivity (Deprotection): The key reaction involving the Boc group is its removal (deprotection) under acidic conditions. This is a cornerstone transformation in multi-step synthesis, unmasking the piperidine nitrogen for subsequent functionalization (e.g., alkylation, amidation, or coupling reactions). The most common reagents are strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in solvents like 1,4-dioxane or methanol.[12][13]

The acid-catalyzed deprotection follows a well-established mechanism initiated by protonation of the carbonyl oxygen.[11][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]

- 5. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 278798-07-5|tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Introduction

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework, combining a piperidine ring with a pyrazole moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The piperidine ring is a common feature in many biologically active compounds, while the pyrazole nucleus is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, making this molecule a valuable building block in the synthesis of more complex drug candidates.[2]

Accurate and unambiguous structure elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of a synthesized compound.[3][4] This guide provides a comprehensive, in-depth overview of the analytical techniques and methodologies employed to definitively confirm the structure of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the rationale behind experimental choices and the interpretation of the resulting data.

I. The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Boc group (-C(CH₃)₃) | ~1.45 | singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet. |

| Piperidine ring protons | 1.50 - 4.20 | multiplets | 9H | The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons closer to the nitrogen and the pyrazole ring will be deshielded and appear at a lower field. |

| Pyrazole ring protons | ~6.10 and ~7.40 | doublets | 2H | The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The proton adjacent to both nitrogens will be more deshielded. |

| Pyrazole N-H | ~12.5 | broad singlet | 1H | The N-H proton of the pyrazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift. Its position can be concentration and solvent dependent. |

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Data:

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| Boc group (-C (CH₃)₃) | ~28.5 | The quaternary carbon of the tert-butyl group. |

| Boc group (-C(C H₃)₃) | ~80.0 | The methyl carbons of the tert-butyl group. |

| Piperidine ring carbons | 25.0 - 50.0 | The chemical shifts of the piperidine carbons will vary depending on their position relative to the nitrogen and the pyrazole substituent. |

| Pyrazole ring carbons | ~105 - ~140 | The carbons of the pyrazole ring will appear in the aromatic region. |

| Carbonyl carbon (C=O) | ~155.0 | The carbonyl carbon of the Boc protecting group is significantly deshielded. |

C. Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR techniques are crucial for unambiguously assigning the complex proton and carbon signals of the piperidine ring and confirming the connectivity between the two ring systems.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is instrumental in tracing the connectivity of the protons within the piperidine and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the point of attachment of the pyrazole ring to the piperidine ring and for assigning quaternary carbons.

Protocol: NMR Sample Preparation

A well-prepared NMR sample is critical for obtaining high-quality spectra.[6][7][8][9][10]

-

Sample Purity: Ensure the sample is of high purity to avoid interfering signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[7] For ¹³C NMR, a higher concentration may be required.

-

Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

-

Tube and Volume: Use a clean, high-quality 5 mm NMR tube and ensure the sample volume is appropriate for the spectrometer (typically around 0.55 mL for Bruker instruments).[7]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

II. Determining the Molecular Mass: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.[3][11]

A. Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.[12][13][14] ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight.[11][15]

B. Expected Mass Spectrum

The molecular formula of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is C₁₃H₂₁N₃O₂. The calculated monoisotopic mass is 251.1634 g/mol .

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak or a prominent peak would be expected at an m/z of 252.1707, corresponding to the protonated molecule [M+H]⁺.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of the tert-butyl group (C₄H₉, 57.07 g/mol ) or the entire Boc group (C₅H₉O₂, 101.06 g/mol ).

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile. The concentration should be in the low µg/mL to ng/mL range.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[13][14]

-

Desolvation: A heated gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[11]

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

III. Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3200 | N-H stretch | Pyrazole N-H |

| ~3000-2850 | C-H stretch | Aliphatic C-H (piperidine, Boc) |

| ~1690 | C=O stretch | Carbonyl of the Boc group |

| ~1670 | C=N stretch | Pyrazole C=N |

| ~1450 | C-H bend | Aliphatic C-H |

| ~1160 | C-O stretch | Ester C-O of the Boc group |

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

IV. Synthesis and Confirmation: A Unified Approach

The definitive structure elucidation of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate relies on the synergistic interpretation of data from all three analytical techniques. The synthesis of related compounds can also provide valuable comparative data to support structural assignments.[16][17]

Logical Workflow for Structure Elucidation:

Caption: Workflow for the structure elucidation of a novel compound.

Data Integration:

-

MS confirms the molecular weight, providing the molecular formula.

-

IR identifies the key functional groups (N-H, C=O, C-H).

-

¹³C NMR confirms the number of carbon atoms and their general chemical environments.

-

¹H NMR provides the proton count and their local environments.

-

2D NMR establishes the connectivity between atoms, allowing for the complete and unambiguous assignment of the structure.

By combining the information from these techniques, a self-validating system is created, leading to a high degree of confidence in the elucidated structure of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

V. Conclusion

The structure elucidation of tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a systematic process that relies on the application of modern spectroscopic techniques. A thorough analysis of the data from NMR, MS, and IR spectroscopy provides a complete and unambiguous picture of the molecule's constitution. This rigorous characterization is a critical and indispensable step in the journey of this promising scaffold from a synthetic target to a potential therapeutic agent.

References

-

Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

-

Wikipedia. (2024). Electrospray ionization. [Link]

-

Clinical Biochemistry Review. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Semantic Scholar. [Link]

-

LCGC International. (2022). Electrospray Ionization for Mass Spectrometry. [Link]

-

Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

-

Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

-

Western University. (2013). NMR Sample Preparation. [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Supplementary Information. (n.d.). [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). [Link]

-

Bio-protocol. (n.d.). tert-Butyl (3R)-3-[1-phenyl-4-(phenylcarbamoyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (10b). [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (n.d.). [Link]

-

Acta Crystallographica Section E. (2010). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. NIH. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

PubChem. (n.d.). tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. [Link]

-

JAM 2026 Chemistry (CY). (n.d.). [Link]

-

MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

Journal of Applied Pharmaceutical Science. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-yl)-Garc%C3%ADa-Ortega/33c7f955d5069f0612443c683b7086059c118685]([Link]

-

Chegg.com. (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]

-

MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. depts.washington.edu [depts.washington.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved therapeutics. Among these, the piperidine ring is one of the most prevalent structural motifs, prized for its ability to confer aqueous solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] When combined with the pyrazole moiety—a five-membered aromatic heterocycle known for its versatile hydrogen bonding capabilities and metabolic resistance—the resulting piperidinyl-pyrazole scaffold represents a powerful building block for library synthesis and lead optimization.

This technical guide provides an in-depth examination of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate , a key intermediate for accessing a range of more complex and biologically active molecules. We will explore its synthesis from readily available starting materials, detail its physicochemical properties, and discuss its strategic application in the field of drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of a molecular building block dictate its handling, reactivity, and utility in synthetic campaigns. While a unique CAS Registry Number for this specific 3-substituted isomer is not consistently cited across major chemical databases, its molecular formula and computed properties are well-defined. The closely related 4-substituted isomer is registered under CAS RN 278798-07-5.[2][3] For the title compound, the following data provides a key reference for its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N₃O₂ | PubChemLite |

| Molecular Weight | 251.33 g/mol | PubChemLite |

| Monoisotopic Mass | 251.16338 Da | PubChemLite |

| IUPAC Name | tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | PubChemLite |

| InChIKey | RNKABFNMJPBYKN-UHFFFAOYSA-N | PubChemLite |

| XlogP (Predicted) | 1.7 | PubChemLite |

| Hydrogen Bond Donors | 1 | PubChemLite |

| Hydrogen Bond Acceptors | 4 | PubChemLite |

Note on Tautomerism: The pyrazole ring can exist in two tautomeric forms (3-substituted and 5-substituted). The IUPAC name provided by PubChemLite reflects the 5-substituted tautomer, which is often in equilibrium. For the purpose of this guide, we refer to the compound by its commonly requested name, acknowledging that this tautomerism is an inherent chemical feature.

Synthesis and Mechanistic Considerations

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most robust and widely adopted method for synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. This classical transformation provides a reliable and scalable route to the target molecule.

Proposed Synthetic Workflow

The synthesis begins with commercially available N-Boc-piperidine-3-carboxylic acid (a derivative of nipecotic acid). The workflow is designed in three primary stages:

-

Activation and Claisen Condensation: The carboxylic acid is first activated and then subjected to a Claisen condensation with a suitable acetone enolate equivalent to generate the key β-diketone intermediate.

-

Knorr Pyrazole Synthesis: The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring.

-

Purification: The final product is isolated and purified using standard chromatographic techniques.

Detailed Experimental Protocol

Stage 1: Synthesis of tert-Butyl 3-(2,4-dioxopentan-3-yl)piperidine-1-carboxylate (β-Diketone Intermediate)

-

Preparation of Lithium Enolate: To a solution of diisopropylamine (1.1 eq) in anhydrous THF cooled to -78 °C under an inert nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Allow the solution to warm to 0 °C for 20 minutes to form lithium diisopropylamide (LDA). Cool the solution back to -78 °C and add acetone (1.0 eq) dropwise to form the lithium enolate.

-

Acid Activation: In a separate flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous THF. Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir for 1-2 hours until CO₂ evolution ceases, indicating the formation of the acyl imidazolide.

-

Claisen Condensation: Add the solution of the acyl imidazolide dropwise to the pre-formed lithium enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is the β-diketone intermediate, which may be used directly or purified by column chromatography.

Stage 2 & 3: Synthesis and Purification of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

-

Cyclization: Dissolve the crude β-diketone intermediate from the previous step in ethanol. Add glacial acetic acid (catalytic amount) followed by hydrazine hydrate (1.2 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and ethyl acetate.

-

Work-up: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid or viscous oil.

Causality and Experimental Rationale

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is employed to protect the piperidine nitrogen. Its steric bulk prevents N-acylation, and it is stable to the basic conditions of the Claisen condensation and the acidic/nucleophilic conditions of the pyrazole formation. It can be readily removed later under acidic conditions if required.

-

LDA as Base: LDA is a strong, non-nucleophilic base, which is critical for the quantitative deprotonation of acetone to form the enolate without competing side reactions like aldol condensation.

-

Hydrazine Hydrate: This is the classical reagent for the Knorr synthesis, providing the N-N unit required to form the pyrazole ring. Using unsubstituted hydrazine ensures the formation of the N-H pyrazole, which can serve as both a hydrogen bond donor and acceptor.

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure contains three key features that medicinal chemists can exploit:

-

The Boc-Protected Piperidine Nitrogen: Allows for deprotection and subsequent functionalization to introduce new vectors, modulate basicity, and explore structure-activity relationships (SAR).

-

The Pyrazole N-H: This nitrogen can be alkylated or arylated, enabling the exploration of substituents that can occupy specific pockets in a biological target. This is a common strategy used in the development of kinase inhibitors.

-

The Piperidine Ring: Provides a non-aromatic, conformationally flexible scaffold that can improve physicochemical properties such as solubility and reduce molecular planarity, which is often beneficial for oral bioavailability.

This building block is particularly relevant for the synthesis of inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where heterocyclic scaffolds are known to interact effectively.

Conclusion

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a strategically important molecular building block that merges the favorable properties of the piperidine and pyrazole heterocycles. The synthetic route, centered around the classical Knorr pyrazole synthesis, is reliable and amenable to scale-up. The true value of this compound lies in its potential for diversification, offering multiple reaction handles for chemists to systematically build and refine molecules in the pursuit of novel therapeutics. Its application facilitates the exploration of chemical space relevant to a wide array of important drug targets, making it an indispensable tool for research and development professionals in the pharmaceutical industry.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

-

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]

-

tert-Butyl (3R)-3-[1-phenyl-4-(phenylcarbamoyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (10b). Bio-protocol. Available at: [Link]

-

tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960. PubChem. Available at: [Link]

-

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. CAS Common Chemistry. Available at: [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Molecular weight of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides an exemplary synthetic protocol, and explores its applications as a key intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel pharmacologically active molecules.

Introduction: A Scaffold of Pharmaceutical Importance

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties.[1] When coupled with the pyrazole moiety—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—it forms a versatile building block, the pyrazolyl-piperidine core. This combination offers a three-dimensional structure with multiple points for diversification and interaction with biological targets.

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, in particular, serves as a crucial intermediate, protected at the piperidine nitrogen by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other positions of the molecule before its facile removal under acidic conditions. The strategic placement of the pyrazole at the 3-position of the piperidine ring offers a distinct vector for molecular elaboration compared to its 4-substituted isomer.

Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁N₃O₂ | PubChem CID 63787659[2] |

| Molecular Weight | 251.32 g/mol | PubChem CID 68817960[3] |

| Monoisotopic Mass | 251.16338 Da | PubChem CID 63787659[2] |

| IUPAC Name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |

| CAS Number | 278798-07-5 | PubChem CID 68817960[3] |

| Predicted XlogP | 1.7 | PubChem CID 63787659[2] |

Synthesis and Characterization: A Methodological Approach

The synthesis of pyrazolyl-piperidine derivatives can be achieved through various synthetic routes. A common and effective strategy involves the reaction of a piperidine precursor bearing a suitable functional group with a hydrazine derivative to construct the pyrazole ring. The following protocol is a representative method adapted from established literature for the synthesis of related pyrazole-containing heterocycles.[4][5]

Exemplary Synthetic Protocol

This protocol outlines the synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate from a suitable piperidine precursor.

Step 1: Synthesis of (E)-tert-butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 3-acetylpiperidine-1-carboxylate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

-

Heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude enaminone can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the crude (E)-tert-butyl 3-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate in a protic solvent such as ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Step 3: Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Caption: Synthetic workflow for tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate.

Applications in Drug Discovery

The true value of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrazolyl-piperidine scaffold is a key component in a number of biologically active compounds.

A notable example of a drug containing a related scaffold is Crizotinib , an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer. While Crizotinib itself contains a 4-substituted piperidine, the synthetic strategies and the importance of the pyrazolyl-piperidine core are highly relevant.[6][7] Intermediates like tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are crucial for its synthesis.[6][7][8][9][10]

The 3-substituted isomer, the subject of this guide, offers a different spatial arrangement of the pyrazole ring relative to the piperidine, which can be exploited by medicinal chemists to target different biological macromolecules or to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. This scaffold can be a starting point for the development of inhibitors for various enzyme classes, such as kinases, or ligands for G-protein coupled receptors (GPCRs).[11]

General Drug Discovery Workflow

The following diagram illustrates a typical workflow where this building block would be utilized.

Caption: Role of the building block in a drug discovery pipeline.

Safety and Handling

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of a protected nitrogen and a reactive pyrazole moiety, makes it an ideal starting material for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their pursuit of novel therapeutics.

References

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. PubChem. [Link]

-

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. PubChem. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

-

Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2). PubChemLite. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

tert-Butyl 4-(5-chloro-1H-pyrazol-3-yl)piperidine-1-carboxylate. Chem-Space. [Link]

-

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. CAS Common Chemistry. [Link]

-

tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate. MySkinRecipes. [Link]

-

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. National Institutes of Health (NIH). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. PubChemLite - Tert-butyl 3-(1h-pyrazol-3-yl)piperidine-1-carboxylate (C13H21N3O2) [pubchemlite.lcsb.uni.lu]

- 3. tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | C13H21N3O2 | CID 68817960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 8. 877399-74-1|tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | C19H32BN3O4 | CID 45480279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Tert-butyl 1h-pyrazole-1-carboxylate | Sigma-Aldrich [sigmaaldrich.cn]

A Technical Guide to the Starting Materials for the Synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Introduction

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry. Its structure combines a piperidine ring, a common scaffold in many bioactive molecules, with a pyrazole moiety, a five-membered aromatic heterocycle known for its diverse pharmacological activities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making this compound a versatile intermediate in the synthesis of complex drug candidates.

This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, with a specific focus on the selection of starting materials and the underlying chemical logic. The content is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of its synthesis.

Primary Synthetic Strategy: Pyrazole Annulation on a Piperidine Scaffold

The most robust and widely adopted strategy for synthesizing tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves the construction of the pyrazole ring onto a pre-existing, Boc-protected piperidine framework. This approach is favored due to the commercial availability of suitable piperidine precursors and the high efficiency of classical pyrazole-forming reactions. The core of this strategy is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent positioned at the 3-position of the piperidine ring.

Conceptual Workflow

The synthesis begins with a commercially available and stable starting material, N-Boc-piperidine-3-carboxylic acid. This acid is first activated and converted into a β-enamino diketone intermediate. This key intermediate possesses the necessary electrophilic centers for the subsequent reaction with hydrazine, which undergoes a cyclization and dehydration sequence to form the aromatic pyrazole ring.

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Key β-Enamino Diketone Intermediate

The critical first phase of the synthesis is the conversion of a simple carboxylic acid into a versatile 1,3-dicarbonyl synthon. This transformation establishes the carbon backbone required for pyrazole formation.

Rationale for Starting Material Selection:

-

(R/S)- or rac-N-Boc-piperidine-3-carboxylic acid : This is the foundational starting material. Its selection is strategic for several reasons:

-

Commercial Availability: It is readily available from major chemical suppliers in both racemic and enantiomerically pure forms, allowing for stereocontrolled synthesis if required.

-

Inherent Functionality: The carboxylic acid group is a versatile handle for elaboration into the required dicarbonyl moiety.

-

Boc Protection: The tert-butoxycarbonyl group is an ideal protecting group for the piperidine nitrogen. It is stable to the reaction conditions used for dicarbonyl formation and cyclization but can be readily removed under acidic conditions (e.g., TFA) in subsequent synthetic steps without affecting the pyrazole ring.

-

Experimental Protocol:

The protocol for generating the β-enamino diketone is adapted from established literature procedures.[1][2][3]

-

Activation of the Carboxylic Acid: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) at 0 °C, Meldrum's acid (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (2.0 eq) are added.

-

Coupling Reaction: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 16-18 hours.

-

Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1 M KHSO₄ and brine. The organic layer is dried and concentrated to yield the crude acyl Meldrum's acid intermediate.

-

Formation of the Enaminone: The crude intermediate is then treated with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the stable and isolable β-enamino diketone, tert-butyl 3-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate.[4]

| Starting Material/Reagent | Molar Eq. | Purpose |

| N-Boc-piperidine-3-carboxylic acid | 1.0 | Core piperidine scaffold and source of the C3-acyl group |

| Meldrum's Acid | 1.1 | Forms a highly reactive acyl intermediate for C-C bond formation |

| EDC·HCl | 1.1 | Carbodiimide coupling agent to activate the carboxylic acid |

| DMAP | 2.0 | Acylation catalyst |

| N,N-Dimethylformamide dimethyl acetal | - | Reacts with the β-keto ester equivalent to form the enaminone moiety |

Part 2: Cyclocondensation to Form the Pyrazole Ring

This step is the definitive ring-forming reaction where the pyrazole heterocycle is constructed.

Rationale for Starting Material Selection:

-

β-Enamino Diketone : This intermediate, synthesized in Part 1, is the ideal substrate. The enamine functionality directs the regioselectivity of the cyclization with the unsymmetrical hydrazine molecule.

-

Hydrazine Hydrate (H₂NNH₂·H₂O) : This is the simplest source of the N-N unit required for the pyrazole ring. Its use results in the formation of the parent, unsubstituted (1H) pyrazole, which is the desired target. For the synthesis of N-substituted pyrazoles, substituted hydrazines like methylhydrazine or phenylhydrazine can be used.[1][4]

Experimental Protocol:

The cyclization is typically a straightforward, one-step process.[1][3]

-

Reaction Setup: The β-enamino diketone intermediate (1.0 eq) is dissolved in a protic solvent such as ethanol (EtOH).

-

Addition of Hydrazine: Hydrazine hydrate (1.0-1.2 eq) is added to the solution.

-

Cyclization: The reaction mixture is stirred, often at room temperature or with gentle heating (reflux), for several hours until analysis (e.g., by LC-MS) indicates complete consumption of the starting material.

-

Isolation: The solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to yield the final product, tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate .

| Starting Material/Reagent | Molar Eq. | Purpose |

| β-Enamino Diketone | 1.0 | Provides the C-C-C backbone for the pyrazole |

| Hydrazine Hydrate | 1.0-1.2 | Source of the N-N unit for the heterocycle |

| Ethanol (EtOH) | Solvent | Common protic solvent for this transformation |

Alternative Synthetic Pathways: A Brief Overview

While pyrazole construction on the piperidine ring is the dominant strategy, other modern synthetic methods could theoretically be employed, such as cross-coupling reactions. These routes are generally less common for this specific target due to the efficiency of the classical approach but represent valid alternative disconnections.

Conceptual Pathway: Suzuki or Stille Cross-Coupling

This approach would involve coupling a pre-functionalized piperidine with a pre-functionalized pyrazole.

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry. Its unique architecture, combining a versatile piperidine scaffold with a pharmacologically significant pyrazole moiety, makes it an invaluable intermediate in the synthesis of complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides a strategic handle for controlled, sequential modifications, enabling its incorporation into a multitude of drug candidates, particularly kinase inhibitors. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The piperidine ring is one such scaffold, prized for its conformational flexibility and its presence in numerous FDA-approved drugs.[1][2] When coupled with a pyrazole ring—a five-membered heterocycle known for its broad spectrum of biological activities and its role as a hinge-binding motif in many kinase inhibitors—the resulting structure becomes a powerful tool for medicinal chemists.[3][4]

Tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, hereafter referred to as 1 , embodies this strategic combination. The Boc protecting group on the piperidine nitrogen renders the molecule stable to a wide range of reaction conditions while allowing for its clean removal under acidic conditions. This facilitates the selective functionalization of the piperidine nitrogen at the desired stage of a synthetic sequence, a critical requirement for building complex molecules and libraries of compounds for structure-activity relationship (SAR) studies. This guide will elucidate the core methodologies for its synthesis and its subsequent elaboration into advanced drug intermediates.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of intermediate 1 is fundamental for its effective use in synthesis. All experimental work should begin with confirmation of the material's identity and purity.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |

| Molecular Formula | C₁₃H₂₁N₃O₂ | [5] |

| Molecular Weight | 251.32 g/mol | [5] |

| CAS Number | 1188264-16-5 | [6] |

| Appearance | Typically a white to off-white solid or crystalline powder | [1] |

| Purity | ≥95% (commercial sources) | [6] |

Spectroscopic Validation:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The piperidine ring protons will appear as a series of complex multiplets, while the pyrazole ring will typically show two distinct signals for its C-H protons.[7][8]

-

¹³C NMR: The carbon spectrum will corroborate the structure, showing a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm.[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 252.3.

Synthesis: A Strategic Approach to Pyrazole Formation

The construction of the pyrazole ring is the cornerstone of synthesizing intermediate 1 . A robust and widely adopted method involves the cyclization of a β-enamino diketone or a related precursor derived from N-Boc-piperidine-3-carboxylic acid with hydrazine.[7][9] This approach offers good control over the final structure and is amenable to scale-up.

General Synthetic Workflow